4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one

Organic Synthesis Heterocyclic Chemistry Regiochemistry

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one (CAS 1023813-37-7, molecular formula C₁₄H₁₁N₃O, molecular weight 237.26 g/mol) is a heterocyclic compound belonging to the 1,5-benzodiazepin-2-one class, characterized by a seven-membered diazepine ring fused to a benzene ring and bearing a 2-pyridyl substituent at position 4. It is primarily listed as a research chemical building block by multiple vendors, typically at 97–98% purity, with predicted physicochemical properties including a density of 1.29±0.1 g/cm³ and a boiling point of 460.4±45.0 °C.

Molecular Formula C14H11N3O
Molecular Weight 237.262
CAS No. 1023813-37-7
Cat. No. B3002918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one
CAS1023813-37-7
Molecular FormulaC14H11N3O
Molecular Weight237.262
Structural Identifiers
SMILESC1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=N3
InChIInChI=1S/C14H11N3O/c18-14-9-13(10-5-3-4-8-15-10)16-11-6-1-2-7-12(11)17-14/h1-8H,9H2,(H,17,18)
InChIKeyWVFYQNQXLAUVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one (CAS 1023813-37-7): Core Chemical Identity and Procurement Baseline


4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one (CAS 1023813-37-7, molecular formula C₁₄H₁₁N₃O, molecular weight 237.26 g/mol) is a heterocyclic compound belonging to the 1,5-benzodiazepin-2-one class, characterized by a seven-membered diazepine ring fused to a benzene ring and bearing a 2-pyridyl substituent at position 4 . It is primarily listed as a research chemical building block by multiple vendors, typically at 97–98% purity, with predicted physicochemical properties including a density of 1.29±0.1 g/cm³ and a boiling point of 460.4±45.0 °C . The compound is structurally related to other 4-pyridyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one regioisomers (e.g., 4-pyridin-3-yl and 4-pyridin-4-yl analogs), described in the synthetic literature from the Bozhanov and Ivonin group [1].

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one: Why Generic Substitution Across 1,5-Benzodiazepin-2-one Analogs is Not Evidence-Based


Substituting this compound with a different 4-substituted or 1,5-benzodiazepin-2-one analog is not supported by publicly available head-to-head data; the pyridin-2-yl regioisomer is structurally distinct from its pyridin-3-yl and pyridin-4-yl counterparts, and the 1,5-benzodiazepin-2-one core is differentiated from the more extensively studied 1,4-benzodiazepin-2-one class (e.g., bromazepam, a 7-bromo-5-(2-pyridyl)-1,4-benzodiazepin-2-one) [1]. Reported structure-activity relationship (SAR) studies on related 1,5-benzodiazepine derivatives indicate that the position and nature of the pyridyl substituent critically influence antimicrobial activity [2], and the Bozhanov thesis demonstrates that 4-heteryl substitution regiochemistry alters reactivity toward electrophilic and nucleophilic reagents [3]. Without compound-specific comparative data, generic interchange risks uncharacterized differences in reactivity, biological target engagement, and physicochemical behavior.

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one: Quantitative Differentiation Evidence Assessment


Regioisomeric Identity: 2-Pyridyl vs 3-Pyridyl and 4-Pyridyl Substituent Comparison

The target compound is the 2-pyridyl regioisomer within the 4-pyridyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one series. The Bozhanov and Ivonin (2002) study reports the synthesis of all three regioisomers (2-pyridyl, 3-pyridyl, and 4-pyridyl) via condensation of the corresponding ethyl nicotinoyl- or isonicotinoylacetate with o-phenylenediamine [1]. However, the published abstract and accessible records do not provide quantitative yield, purity, or physical property comparisons among the regioisomers. The structural distinction is qualitative: the 2-pyridyl derivative places the pyridine nitrogen ortho to the benzodiazepinone ring, whereas the 3- and 4-pyridyl isomers place it meta or para, respectively. This regioisomeric difference is expected to influence metal coordination, hydrogen-bonding capacity, and electronic properties, but no direct comparative data were identified in the present literature search.

Organic Synthesis Heterocyclic Chemistry Regiochemistry

Scaffold Differentiation: 1,5-Benzodiazepin-2-one Core vs 1,4-Benzodiazepin-2-one Drugs

The target compound features a 1,5-benzodiazepin-2-one core, distinct from the clinically prevalent 1,4-benzodiazepin-2-one scaffold. A representative 1,4-benzodiazepin-2-one analog, bromazepam (7-bromo-5-(pyridin-2-yl)-1,4-benzodiazepin-2-one), is a marketed anxiolytic with well-characterized GABA-A receptor pharmacology . The 1,5-benzodiazepin-2-one class, in contrast, has been explored for antimicrobial, anti-ulcer, and non-nucleoside reverse transcriptase inhibition, with SAR studies indicating that substituent position on the diazepine ring (C-2, C-3, C-4, C-8) dramatically alters activity profiles [1][2]. However, no direct head-to-head comparison between the target 4-pyridin-2-yl-1,5-benzodiazepin-2-one and any 1,4-benzodiazepin-2-one was found. The antimicrobial SAR study by An et al. (2016) demonstrates that a 2-pyridyl group at C-2 of the 1,5-benzodiazepine scaffold contributes to antifungal activity (compound 2b: MIC = 30 μg/mL against C. neoformans), but this compound is structurally distinct from the target (pyridyl at C-4) [1].

Medicinal Chemistry Benzodiazepine Pharmacology Scaffold Hopping

Purity and Vendor Availability: Minimal Quantitative Differentiation Among Suppliers

Multiple vendors supply this compound with comparable purity specifications. AKSci lists the product at 97% minimum purity . Leyan (Shanghai) offers the compound at 98% purity . CymitQuimica previously listed the compound (Ref. 10-F668806) but has since discontinued both 250 mg and 500 mg pack sizes . No supplier provides orthogonal purity verification (e.g., HPLC chromatograms, qNMR data) or comparative lot-to-lot consistency metrics. The predicted purity range of 97–98% is typical for research-grade heterocyclic building blocks and does not represent a meaningful differentiator. No impurity profiling, residual solvent data, or stability data were found for any supplier.

Chemical Procurement Building Block Quality Catalog Selection

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one: Evidence-Supported Research Application Scenarios


Building Block for Regioselective 1,5-Benzodiazepin-2-one Derivatization Studies

The Bozhanov and Ivonin (2002) synthesis [1] demonstrates that 4-pyridyl-1,5-benzodiazepin-2-ones undergo selective alkylation at the amide nitrogen under phase-transfer conditions versus at the pyridine nitrogen in nitromethane, and bromination occurs at position 3. This compound can serve as a starting material for exploring N-alkylation and C-3 halogenation regiochemistry in the 1,5-benzodiazepin-2-one series. Researchers studying electrophilic substitution patterns in heterocyclic systems may use the 2-pyridyl isomer to investigate how the ortho-pyridyl nitrogen influences reaction outcomes compared to meta and para analogs [1].

Metal Coordination Chemistry with 2-Pyridyl–1,5-Benzodiazepin-2-one Ligands

The 2-pyridyl substituent provides a bidentate or tridentate coordination motif (pyridine nitrogen plus amide oxygen/nitrogen) capable of chelating transition metals. Although no direct metal complexation data were found for this specific compound, related 1,4-benzodiazepin-2-one systems with 5-(2-pyridyl) substitution form stable complexes with Zn(II), Pd(II), and Fe(II) [1]. The 1,5-benzodiazepin-2-one scaffold may offer distinct coordination geometry and redox properties, making this compound a candidate for synthesizing novel metal complexes for catalytic or sensor applications.

Comparative Scaffold Analysis in Antimicrobial or Antiviral Screening Panels

Although no specific biological activity is reported for this compound, the 1,5-benzodiazepin-2-one class has shown antimicrobial activity (e.g., An et al. 2016 reported MIC values of 30–36 μg/mL for certain 2-pyridyl-1,5-benzodiazepine derivatives against C. neoformans) [2] and anti-HIV reverse transcriptase activity for tricyclic pyrido[1,5]benzodiazepinones [3]. Including this 4-pyridin-2-yl-1,5-benzodiazepin-2-one in a screening panel alongside its regioisomeric analogs may enable SAR mapping for the 4-position substituent, provided that appropriate comparator compounds are simultaneously tested under identical assay conditions.

Physicochemical Profiling of Underexplored Heterocyclic Chemical Space

Predicted properties (density 1.29±0.1 g/cm³, boiling point 460.4±45.0 °C) suggest this compound occupies a moderately lipophilic, thermally stable region of chemical space. Researchers engaged in fragment-based drug discovery or diversity-oriented synthesis may procure this compound to experimentally determine logP, solubility, metabolic stability, and permeability, contributing to the characterization of underexplored 1,5-benzodiazepin-2-one chemical space. Without measured data, however, all decisions must rely on in silico predictions.

Quote Request

Request a Quote for 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.